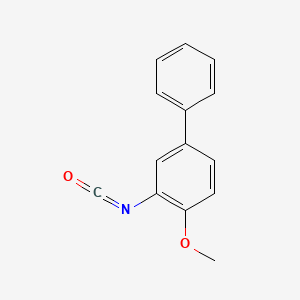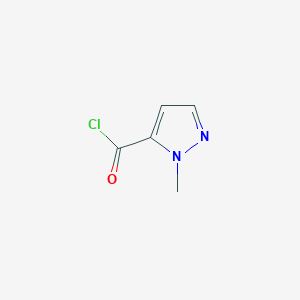
1-甲基-1H-吡唑-5-甲酰氯
描述
1-Methyl-1H-pyrazole-5-carbonyl chloride is a chemical compound with the molecular formula C5H5ClN2O . It has a molecular weight of 144.56 g/mol . The compound is typically stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of 1-methyl-1H-pyrazole-5-carbonyl chloride and similar compounds often involves methylation with trimethyl phosphate, converting into boronic acids with trimethyl borate after reaction with n-butyl lithium, and condensation with pinacol . The process conditions are optimized for the synthesis and purification of intermediate 3 .Molecular Structure Analysis
The InChI code for 1-methyl-1H-pyrazole-5-carbonyl chloride is 1S/C5H5ClN2O/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3 . The compound has a topological polar surface area of 34.9 Ų and a complexity of 128 .Chemical Reactions Analysis
The compound is an important intermediate for the synthesis of many biologically active compounds . It can react with hydrazine derivatives to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis
1-Methyl-1H-pyrazole-5-carbonyl chloride is a liquid at room temperature . It has a XLogP3-AA value of 1.1, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .科学研究应用
药物化学:抗前列腺癌药物
1-甲基-1H-吡唑-5-甲酰氯作为合成1-甲基-1H-吡唑-5-甲酰胺衍生物的前体。 这些衍生物已被评估其抑制前列腺特异性抗原 (PSA) 表达和前列腺癌细胞系生长的活性 。调节 PSA 水平的能力使这些化合物成为开发新型抗前列腺癌药物的有希望的候选药物。
农药化学:杀菌剂的合成
在农药化学领域,该化合物用于制造具有杀菌活性的物质。 具体来说,它参与了具有新型二氟甲基化杂环酸部分的琥珀酸脱氢酶抑制剂的合成 。这些抑制剂在控制作物真菌病害中起着至关重要的作用,从而保护农业产量和粮食供应。
配位化学:配体合成
1-甲基-1H-吡唑-5-甲酰氯的吡唑部分经常用于配位化学中合成金属配合物的配体。 这些配体可以与各种金属结合,形成具有独特性质的配合物,并在催化和材料科学中具有潜在应用 。
材料科学:光物理性质
1-甲基-1H-吡唑-5-甲酰氯的衍生物具有独特且固有的光物理性质。 它们正在研究其在开发传感器和有机材料中的潜在用途,特别是在离子检测方面 。它们与光相互作用的能力使它们在光电器件的设计中具有价值。
有机合成:合成中间体
该化合物是有机化学中通用的合成中间体。它用于制备结构多样的吡唑衍生物,这些衍生物因其合成效用而具有价值。 这些衍生物可以形成各种稠合体系和复杂结构,有助于合成方法学的进步 。
药物发现:生物活性化学支架
在药物发现中,1-甲基-1H-吡唑-5-甲酰氯是合成生物活性化学物质的关键支架。 其衍生物被筛选用于广泛的药理活性,从而导致发现新的治疗剂 。
分析化学:化学传感器
1-甲基-1H-吡唑-5-甲酰氯的化学结构使其能够用于开发化学传感器。 这些传感器可以检测各种物质和环境变化,使其成为分析化学中必不可少的工具 。
绿色化学:可持续合成方法
绿色化学的最新进展涉及在可持续合成方法中使用 1-甲基-1H-吡唑-5-甲酰氯。 这些方法旨在通过最大限度地减少有害物质和提高效率来减少化学过程对环境的影响 。
作用机制
Target of Action
Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their downstream effects .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its Log Po/w (iLOGP) is 1.45, indicating its lipophilicity .
Result of Action
Pyrazole derivatives have been shown to have potent antileishmanial and antimalarial activities .
安全和危害
The compound is classified as dangerous, with hazard statements including H314 . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501 . Contact with the compound can cause burns of eyes, skin, and mucous membranes . It reacts violently with water, releasing toxic gas .
未来方向
1-Alkyl-pyrazole acid, which can be derived from 1-methyl-1H-pyrazole-5-carbonyl chloride, is an important intermediate for the synthesis of many biologically active compounds . Therefore, future research may focus on optimizing the synthesis process and exploring new applications of the compound in the field of medicinal chemistry .
属性
IUPAC Name |
2-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMGMMBYVVRVHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390390 | |
| Record name | 1-methyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84547-59-1 | |
| Record name | 1-methyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrazole-5-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

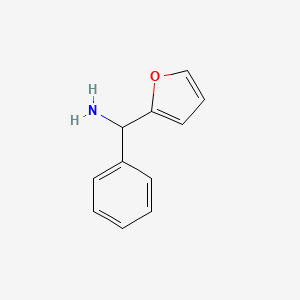
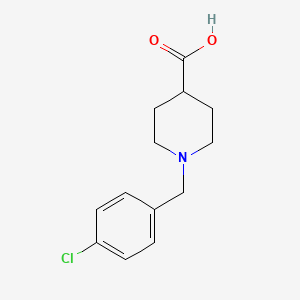
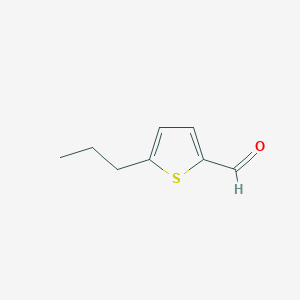


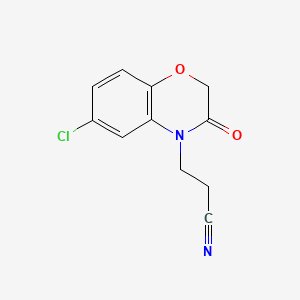
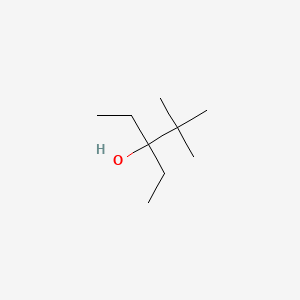


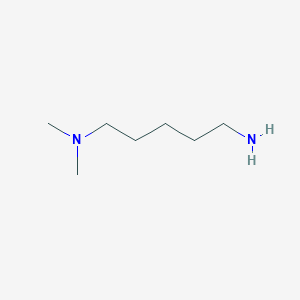

![3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598577.png)
